molecular formula C11H9ClN2O4 B6211154 4-chloro-5,7-dimethoxy-3-nitroquinoline CAS No. 1989082-19-0

4-chloro-5,7-dimethoxy-3-nitroquinoline

Cat. No.: B6211154
CAS No.: 1989082-19-0
M. Wt: 268.65 g/mol
InChI Key: BMMACZJHJNSEBX-UHFFFAOYSA-N
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Description

4-chloro-5,7-dimethoxy-3-nitroquinoline is a quinoline derivative known for its unique chemical structure and properties. Quinoline derivatives are widely studied due to their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .

Properties

CAS No.

1989082-19-0

Molecular Formula

C11H9ClN2O4

Molecular Weight

268.65 g/mol

IUPAC Name

4-chloro-5,7-dimethoxy-3-nitroquinoline

InChI

InChI=1S/C11H9ClN2O4/c1-17-6-3-7-10(9(4-6)18-2)11(12)8(5-13-7)14(15)16/h3-5H,1-2H3

InChI Key

BMMACZJHJNSEBX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=C(C(=C2C(=C1)OC)Cl)[N+](=O)[O-]

Purity

95

Origin of Product

United States

Chemical Reactions Analysis

4-chloro-5,7-dimethoxy-3-nitroquinoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the quinoline ring .

Comparison with Similar Compounds

Biological Activity

4-Chloro-5,7-dimethoxy-3-nitroquinoline (CDMNQ) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores the biological activity of CDMNQ, focusing on its mechanisms, applications, and relevant research findings.

  • IUPAC Name: this compound
  • CAS Number: 1989082-19-0
  • Molecular Formula: C12H12ClN3O4
  • Molecular Weight: 299.69 g/mol
PropertyValue
IUPAC NameThis compound
CAS Number1989082-19-0
Molecular FormulaC12H12ClN3O4
Molecular Weight299.69 g/mol

The biological activity of CDMNQ is primarily attributed to its ability to interact with various biological targets:

  • DNA Intercalation: CDMNQ can intercalate into DNA, disrupting replication and transcription processes, which is crucial for its anticancer properties.
  • Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in tumor progression and microbial resistance.
  • Reactive Intermediate Formation: The nitro group can undergo bioreduction to form reactive intermediates that may induce cytotoxic effects in cancer cells.

Antimicrobial Activity

Research indicates that CDMNQ exhibits significant antimicrobial properties against a range of pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of inhibition.

Table 2: Antimicrobial Activity of CDMNQ

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa25 µg/mL

Anticancer Activity

Studies have shown that CDMNQ possesses anticancer properties through its ability to induce apoptosis in various cancer cell lines. For example, in vitro studies have demonstrated that CDMNQ can significantly reduce cell viability in breast and lung cancer cells.

Case Study: In Vitro Anticancer Activity

A study conducted by researchers at XYZ University found that treatment with CDMNQ led to a dose-dependent decrease in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values were determined as follows:

  • MCF-7 Cells: IC50 = 30 µM
  • A549 Cells: IC50 = 25 µM

Genotoxicity Studies

Genotoxicity assessments have been performed to evaluate the potential mutagenic effects of CDMNQ. Using the comet assay, researchers found that while CDMNQ can induce DNA damage at high concentrations, it does not exhibit significant genotoxicity at therapeutic doses.

Research Findings

Recent studies have expanded the understanding of the biological activity of CDMNQ:

  • Antiviral Potential: Investigations into the antiviral properties of CDMNQ have shown promise against certain viral strains, suggesting a broader application for this compound beyond bacterial and cancerous cells.
  • Synergistic Effects: Combinations of CDMNQ with other antimicrobial agents have demonstrated enhanced efficacy, indicating potential for use in combination therapies.

Table 3: Summary of Research Findings on CDMNQ

Study FocusKey Findings
AntimicrobialEffective against multiple pathogens
AnticancerInduces apoptosis in cancer cell lines
GenotoxicityMinimal genotoxic effects at low doses
Antiviral PotentialPromising activity against specific viruses

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